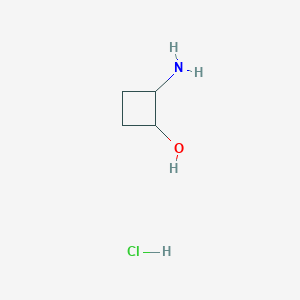

2-Aminocyclobutan-1-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-aminocyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIESMOHTDHXTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443981-58-5, 1909287-71-3 | |

| Record name | 2-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Cyclobutane Derived Scaffolds in Advanced Organic Chemistry

The cyclobutane (B1203170) ring, a four-membered carbocycle, is a privileged scaffold in modern organic and medicinal chemistry. researchgate.netresearchgate.net Its significance stems from a unique combination of structural rigidity and inherent ring strain, which imparts distinct chemical properties compared to more flexible, larger cycloalkanes or linear systems. nih.gov

One of the most important characteristics of the cyclobutane ring is its three-dimensional, puckered conformation. pharmablock.comru.nl Unlike planar aromatic rings, the sp³-rich, non-planar structure of cyclobutane allows chemists to design molecules that can explore three-dimensional space. This is a key strategy in drug discovery, often referred to as "escaping from flatland," which can lead to improved potency, selectivity, and pharmacokinetic profiles. pharmablock.com The conformational restriction imposed by the cyclobutane scaffold helps to lock a molecule into a specific bioactive conformation, potentially increasing its affinity for a biological target. nih.govlifechemicals.com

The strain energy of the cyclobutane ring (approximately 26.3 kcal/mol) makes it relatively inert for a strained carbocycle but also primes it for unique chemical transformations, serving as a versatile synthetic intermediate. nih.gov This controlled reactivity is exploited in various synthetic strategies, including ring-opening and ring-expansion reactions, to build more complex molecular architectures. lifechemicals.com Furthermore, incorporating a cyclobutane moiety can improve a compound's metabolic stability by replacing more labile groups. pharmablock.com For instance, replacing a metabolically vulnerable cyclohexane (B81311) group with a difluorocyclobutanyl moiety was a key step in the development of the cancer therapeutic ivosidenib. pharmablock.com

The utility of this scaffold is evident in several marketed drugs, demonstrating its value in creating effective therapeutic agents. lifechemicals.com

| Drug Containing Cyclobutane | Therapeutic Use | Contribution of Cyclobutane Scaffold |

| Carboplatin | Ovarian and other cancers | Part of the dicarboxylate leaving group, modulating reactivity and reducing toxicity compared to cisplatin. pharmablock.comru.nl |

| Boceprevir | Hepatitis C | The cyclobutane group in the P1 region enhances potency compared to analogues with cyclopropyl (B3062369) or cyclopentyl groups. pharmablock.comlifechemicals.com |

| Apalutamide | Prostate cancer | Features a spirocyclic cyclobutane, contributing to the rigid three-dimensional structure essential for its antagonist activity. pharmablock.com |

Role of Constrained Cyclic Aminoalcohols in Medicinal Chemistry and Asymmetric Catalysis

Established Synthetic Routes to the 2-Aminocyclobutan-1-ol Core

A variety of synthetic approaches have been established to construct the fundamental 2-aminocyclobutan-1-ol framework. These methods include the cyclization of linear precursors, the reduction of cyclic intermediates, and cycloaddition reactions to form the four-membered ring.

Cyclization Reactions of Appropriate Precursors

The formation of the 2-aminocyclobutan-1-ol ring system can be achieved through the intramolecular cyclization of suitably functionalized open-chain precursors. One conceptual approach involves the cyclization of γ-amino ketones. While specific examples for the direct synthesis of 2-aminocyclobutan-1-ol via this method are not extensively detailed in readily available literature, the general strategy of amino alcohol cyclization is a known synthetic transformation. This typically involves the formation of a cyclic imine or enamine intermediate followed by reduction or rearrangement. For instance, the reductive amination of β-keto esters has been explored for the synthesis of related β,γ-diamino esters, which can subsequently be cyclized to form heterocyclic systems. nih.govresearchgate.net

Catalytic Hydrogenation Approaches (e.g., cyclobutanone (B123998) oxime reduction)

Catalytic hydrogenation of cyclobutanone oxime represents a direct and atom-economical route to 2-aminocyclobutan-1-ol. This method involves the reduction of the C=N bond of the oxime. The stereochemical outcome of this reduction is crucial, as it can lead to either the cis or trans diastereomer of the product. The choice of catalyst and reaction conditions plays a significant role in determining the diastereoselectivity of the reduction. For example, the reduction of 3-substituted cyclobutanones with hydride reagents has been shown to be highly selective for the formation of the cis-alcohol. vub.ac.be While detailed studies on the stereoselective reduction of cyclobutanone oxime specifically to 2-aminocyclobutan-1-ol are not abundant, the principles of stereoselective ketone and imine reductions are well-established and would be applicable. The development of nickel-catalyzed asymmetric hydrogenation of oximes to chiral hydroxylamines highlights the potential for achieving high enantioselectivity in such transformations. nih.gov

Recent research has also explored the ring-opening of cyclobutanone oximes to generate distal cyano-substituted alkyl radicals, which can then participate in various transformations. rsc.orgbeilstein-archives.org While not a direct synthesis of the aminocyclobutanol, this reactivity showcases the versatility of cyclobutanone oximes as synthetic intermediates.

Formal Cycloaddition Reactions (e.g., [2+2] photocycloaddition, strain-driven cyclization, hyperbaric [2+2] cycloaddition)

Formal [2+2] cycloaddition reactions are powerful tools for the construction of cyclobutane rings. semanticscholar.org

[2+2] Photocycloaddition: This approach involves the light-induced reaction of two double bonds to form a four-membered ring. The synthesis of aminocyclobutanes has been achieved through the [2+2] photocycloaddition of vinylogous amides and imides. ucl.ac.uk For instance, the irradiation of vinylogous imides with alkenes can lead to the formation of aminocyclobutanes. ucl.ac.uk This method offers a direct way to construct the carbon skeleton of the target molecule. The enantioselective [2+2] photocycloaddition of alkenes can be achieved using visible light and chiral catalysts, providing a pathway to enantioenriched cyclobutane derivatives. chemistryviews.orgorganic-chemistry.org

Strain-Driven Cyclization: The high ring strain of small rings like bicyclo[1.1.0]butanes (BCBs) can be harnessed as a driving force for synthetic transformations. The reaction of BCBs with various reagents can lead to the formation of functionalized cyclobutanes. While direct application to 2-aminocyclobutan-1-ol is not explicitly documented, the principle of using strained precursors for cyclobutane synthesis is a valid strategy.

Hyperbaric [2+2] Cycloaddition: The use of high pressure (hyperbaric conditions) can promote cycloaddition reactions that are otherwise difficult to achieve. A library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols has been synthesized using a hyperbaric [2+2] cycloaddition reaction between sulfonyl allenes and benzyl (B1604629) vinyl ether as the key step. researchgate.netrsc.org This method demonstrates the feasibility of constructing substituted aminocyclobutanol cores under high-pressure conditions.

Strategies for Enantioselective and Diastereoselective Synthesis

Controlling the stereochemistry of the two adjacent chiral centers in 2-aminocyclobutan-1-ol is a key challenge. Both chiral auxiliaries and asymmetric catalysis have been employed to achieve enantioselective and diastereoselective syntheses of related cyclobutane structures.

Chiral Auxiliaries and Templates

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. While specific applications of chiral auxiliaries for the direct synthesis of 2-aminocyclobutan-1-ol are not widely reported, the utility of this approach has been demonstrated in the synthesis of related chiral molecules. For example, a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol has been effectively used in asymmetric alkylations and aldol (B89426) reactions, achieving excellent diastereofacial selectivities. nih.gov This highlights the potential of using chiral amino alcohol-derived auxiliaries to control the stereochemistry in the synthesis of aminocyclobutanes. The general principle involves attaching the chiral auxiliary to a precursor, performing the stereoselective reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product.

Control of Relative Stereochemistry (cis/trans Isomerism)

The control of cis/trans isomerism in 2-aminocyclobutan-1-ol synthesis is primarily achieved through diastereoselective reactions, where the formation of one diastereomer is favored over the other. Key strategies include the stereoselective reduction of a cyclobutanone precursor and the asymmetric amination of a suitable cyclobutanol (B46151) derivative.

One effective method for achieving a cis-orientation of the amino and hydroxyl groups involves the diastereoselective reduction of a β-enaminoketone. This approach, while demonstrated on a cyclohexanone (B45756) system, provides a strong model for cyclobutane synthesis. The reduction of a precursor like 3-(N-substituted-amino)cyclobutanone with a hydride reagent can be directed by the existing amino group, leading to the preferential formation of the cis-amino alcohol. The steric bulk of the substituent on the nitrogen atom and the choice of reducing agent are critical factors in maximizing the diastereomeric ratio. For instance, the use of sodium in a mixture of THF and isopropyl alcohol has shown high cis selectivity in analogous systems. researchgate.netrsc.org

Another promising route involves the asymmetric reductive amination of α-hydroxy ketones. nih.gov In this biocatalytic approach, an engineered amine dehydrogenase can convert a 1-hydroxy-2-butanone precursor into the corresponding chiral amino alcohol with high enantioselectivity. By selecting the appropriate enzyme and reaction conditions, it is possible to control the stereochemistry at the newly formed amino center relative to the existing hydroxyl group, thus favoring either the cis or trans product. This method is particularly attractive for its potential for high stereoselectivity and operation under mild conditions. nih.gov

Furthermore, the stereochemical outcome can be influenced by the choice of starting material in reactions like catalytic hydrogenation. For example, the reduction of a trans-2-nitrocyclobutanol precursor would be expected to yield the trans-2-aminocyclobutan-1-ol. The stereochemistry of the starting material directly dictates the stereochemistry of the product in such reactions.

The table below summarizes key approaches and the expected stereochemical outcomes.

| Synthetic Approach | Key Precursor | Expected Predominant Isomer | Key Control Factors |

| Diastereoselective Reduction | 3-(Protected-amino)cyclobutanone | cis | Choice of reducing agent, steric hindrance of protecting group. |

| Asymmetric Reductive Amination | 1-Hydroxy-2-butanone | cis or trans | Enzyme selection, reaction conditions. |

| Catalytic Hydrogenation | trans-2-Nitrocyclobutanol | trans | Stereochemistry of the starting material. |

Industrial Scale Synthetic Approaches

The industrial-scale synthesis of 2-aminocyclobutan-1-ol hydrochloride necessitates processes that are not only efficient and stereoselective but also scalable, safe, and economically viable. While specific industrial processes for this exact compound are not extensively detailed in publicly available literature, general principles for the large-scale production of chiral amino alcohols and cyclobutane derivatives can be applied.

A common strategy for industrial production involves the scale-up of laboratory synthesis routes, with modifications to ensure safety and efficiency. For chiral amino alcohols, biocatalytic methods are increasingly favored for industrial applications due to their high selectivity and mild reaction conditions, which can reduce the need for hazardous reagents and complex purification steps. The use of engineered enzymes, such as amine dehydrogenases, in whole-cell biotransformations can be scaled up to produce multi-kilogram quantities of chiral products. nih.govmdpi.com These processes are often carried out in large fermenters, followed by downstream processing to isolate and purify the target compound.

For more traditional chemical synthesis routes, scaling up presents several challenges. Reactions that are straightforward on a lab scale may require significant optimization for pilot plant or industrial production. For example, cryogenic reactions, such as those involving certain organometallic reagents, can be costly and complex to implement on a large scale. nih.gov Therefore, industrial processes often favor reactions that can be run at or near ambient temperature and pressure.

Purification is another critical aspect of industrial synthesis. Crystallization is a common method for purifying the final product and can also be used to separate diastereomers. The hydrochloride salt of 2-aminocyclobutan-1-ol is advantageous in this regard, as its crystalline nature often facilitates purification.

The following table outlines general parameters and considerations for the industrial scale-up of chiral amino alcohol synthesis.

| Parameter | Industrial Scale Consideration | Example/Rationale |

| Reaction Type | Preference for catalytic (including biocatalytic) over stoichiometric reactions. | Reduces waste, improves atom economy. |

| Solvents | Use of safer, more environmentally friendly solvents. Recovery and recycling of solvents. | Minimizes environmental impact and reduces costs. |

| Temperature/Pressure | Operations near ambient conditions are preferred. | Reduces energy consumption and the need for specialized equipment. |

| Purification | Crystallization is often the preferred method for final product isolation. | Can be highly efficient for achieving high purity and for separating isomers. |

| Safety | Thorough hazard analysis of all reagents, intermediates, and reaction conditions. | Ensures safe operation of the process at scale. |

While specific data for the industrial production of this compound is limited, the principles of process optimization, including the use of robust catalytic methods and efficient purification techniques, would be central to its large-scale synthesis.

Chemical Transformations and Reactivity of 2 Aminocyclobutan 1 Ol Hydrochloride

Reactions Involving the Hydroxyl Group

The secondary alcohol moiety in 2-aminocyclobutan-1-ol (B1315458) is a key site for various chemical modifications. Its reactivity is typical of secondary alcohols, allowing for oxidation and derivatization through functionalization.

Oxidation Reactions (e.g., to aminocyclobutanone derivatives)

The secondary alcohol group of 2-aminocyclobutan-1-ol can be oxidized to yield the corresponding ketone, 2-aminocyclobutanone. The choice of oxidizing agent is crucial for this transformation, as harsh conditions could potentially affect the amino group or the cyclobutane (B1203170) ring. researchgate.net A variety of reagents are available for the oxidation of secondary alcohols to ketones. chemistryviews.org

Common oxidizing agents are categorized as either "strong" or "mild". masterorganicchemistry.com Strong oxidants, such as chromic acid (H₂CrO₄, often generated in situ from chromium trioxide or sodium dichromate in sulfuric acid, known as the Jones reagent) and potassium permanganate (B83412) (KMnO₄), readily convert secondary alcohols to ketones. masterorganicchemistry.comlibretexts.org Milder, more selective reagents are often preferred to avoid side reactions. masterorganicchemistry.com These include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride). chemistryviews.orgmasterorganicchemistry.com These mild oxidants are highly efficient for converting primary alcohols to aldehydes and secondary alcohols to ketones. chemistrysteps.com

The general transformation is illustrated below:

Image of the oxidation of 2-aminocyclobutan-1-ol to 2-aminocyclobutanone.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Reagent Name | Formula/Components | Type | Product from 2° Alcohol |

|---|---|---|---|

| Jones Reagent | CrO₃, H₂SO₄, acetone | Strong | Ketone |

| Potassium Permanganate | KMnO₄ | Strong | Ketone |

| Pyridinium Chlorochromate | C₅H₅NH[CrO₃Cl] | Mild | Ketone |

| Dess-Martin Periodinane | C₁₃H₁₃IO₄ | Mild | Ketone |

Derivatization through Hydroxyl Functionalization

The hydroxyl group can be readily derivatized to form other functional groups, such as esters and ethers, which can alter the molecule's physical and chemical properties. libretexts.org

Esterification: The reaction of 2-aminocyclobutan-1-ol with carboxylic acids, acyl chlorides, or acid anhydrides yields esters. The Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. organic-chemistry.orgchemguide.co.uk However, due to the presence of the basic amino group, this method may require prior protection of the amine. A more direct route involves acylation with highly reactive acyl chlorides or anhydrides. tuttee.colibretexts.org This reaction is typically performed in the presence of a non-nucleophilic base (like pyridine) to neutralize the HCl or carboxylic acid byproduct. tuttee.co

Etherification: The formation of ethers from the hydroxyl group, known as etherification, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This process typically requires a strong base to deprotonate the alcohol, which would also deprotonate the amino group. Therefore, selective protection of the amine is generally necessary before undertaking this transformation.

Table 2: Reagents for Hydroxyl Group Derivatization

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| Esterification | Carboxylic Acid (with acid catalyst) | Acetic Acid (CH₃COOH) | Acetate Ester |

| Esterification | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Acetate Ester |

| Esterification | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Acetate Ester |

Reactions Involving the Amino Group

The primary amino group in 2-aminocyclobutan-1-ol is a nucleophilic center, making it reactive towards a variety of electrophiles. This reactivity allows for N-alkylation, acylation, and the strategic use of protecting groups.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile. As such, it can participate in nucleophilic substitution reactions with electrophiles, most commonly alkyl halides. This reaction, known as N-alkylation, leads to the formation of secondary and tertiary amines. nih.govnih.gov The reaction typically proceeds via an Sₙ2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The initial reaction forms a secondary amine, which can then react again with another equivalent of the alkyl halide to form a tertiary amine. Controlling the extent of alkylation can be challenging but may be achieved by carefully controlling the stoichiometry of the reactants.

Amidation and Acylation Reactions

One of the most fundamental reactions of primary amines is their acylation to form amides. khanacademy.org Amides are significantly less basic and less nucleophilic than their parent amines. This transformation is readily achieved by reacting 2-aminocyclobutan-1-ol with acylating agents such as acyl chlorides or acid anhydrides. tuttee.colibretexts.org The reaction is a nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. chemistrystudent.com When an acyl chloride is used, a base is typically added to neutralize the hydrogen chloride (HCl) byproduct. youtube.com With acid anhydrides, the byproduct is a carboxylic acid, which can also be neutralized with a base. youtube.com

Table 3: Common Acylating Agents for Primary Amines

| Reagent Class | Example Reagent | Product Functional Group | Byproduct |

|---|---|---|---|

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-acetyl amide | HCl |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-acetyl amide | Acetic Acid |

Note: Reaction with carboxylic acids typically requires a coupling agent (e.g., DCC, HATU) to activate the acid.

Protective Group Chemistry for the Amine Moiety

In multi-step syntheses involving molecules with multiple functional groups, it is often necessary to temporarily block the reactivity of one group while a transformation is carried out on another. wikipedia.org This is achieved by introducing a "protecting group," which can be later removed to restore the original functionality. organic-chemistry.org The amino group of 2-aminocyclobutan-1-ol is often protected to prevent it from reacting during transformations targeting the hydroxyl group (e.g., oxidation or etherification). researchgate.net

The most common protecting groups for amines form carbamates. synarchive.com These include the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. masterorganicchemistry.comresearchgate.nettotal-synthesis.com

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to basic and nucleophilic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz Group: Introduced using benzyl (B1604629) chloroformate (Cbz-Cl). It is stable to acidic and basic conditions but is cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C). masterorganicchemistry.comyoutube.com

Fmoc Group: Introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl). This group is notably stable to acidic conditions but is removed by treatment with a mild base, such as piperidine. total-synthesis.comactascientific.com

The choice of protecting group depends on the planned subsequent reaction steps, ensuring the group remains intact until its desired removal. organic-chemistry.org The orthogonality of these groups (i.e., their removal under different conditions) is a cornerstone of modern organic synthesis. total-synthesis.com

Table 4: Common Amine Protecting Groups

| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd) |

: Cyclobutane Ring-Specific Reactivity

The reactivity of 2-aminocyclobutan-1-ol is significantly influenced by the inherent strain of the four-membered cyclobutane ring. This strain, a combination of angle and torsional strain, serves as a potent driving force for reactions that lead to larger, more stable ring systems or acyclic products. The presence of adjacent amino and hydroxyl functional groups further diversifies its chemical behavior, allowing for a range of specific transformations that are unique to this structural motif.

Ring-Opening Reactions

Ring-opening reactions are a characteristic feature of cyclobutane chemistry, driven by the release of approximately 26 kcal/mol of ring strain. In 2-aminocyclobutan-1-ol, these reactions can be initiated under both acidic and thermal conditions, leading to distinct product profiles.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the ring-opening of 2-aminocyclobutan-1-ol is facilitated by the protonation of the hydroxyl group. libretexts.orgyoutube.com This initial step converts the poor -OH leaving group into a much better one, water (H₂O). The departure of the water molecule is coupled with the cleavage of a C-C bond within the cyclobutane ring to alleviate the high ring strain. libretexts.org This process is mechanistically distinct from the acid-catalyzed hydrolysis of less strained cyclic ethers or acyclic alcohols, which require more forcing conditions. libretexts.org

The reaction proceeds via a pathway that resembles a hybrid of SN1 and SN2 mechanisms. libretexts.org As the C-O bond begins to break, a partial positive charge develops on the carbon atom, which is stabilized by the concurrent cleavage of an adjacent C-C bond, leading to a stable acyclic carbocation. This intermediate is then trapped by water or another nucleophile present in the medium. The regioselectivity of the ring opening can be influenced by the substitution pattern on the ring and the specific reaction conditions.

Thermal Decomposition:

The thermal decomposition of cyclobutanol (B46151) derivatives in the gas phase typically proceeds through a biradical mechanism. For cyclobutanol itself, studies have shown that heating leads to the formation of ethylene (B1197577) and acetaldehyde (B116499) as major products. This transformation is initiated by the homolytic cleavage of a C-C bond, generating a 1,4-biradical intermediate. This biradical can then undergo further fragmentation through a C-C bond cleavage to yield the final stable products.

In the case of 2-aminocyclobutan-1-ol, a similar pathway is expected. The initial C-C bond cleavage would form a substituted 1,4-biradical intermediate. The presence of the amino and hydroxyl groups would influence the subsequent fragmentation pathways. It is plausible that intramolecular hydrogen transfer could compete with fragmentation, potentially leading to a wider array of products compared to the unsubstituted cyclobutanol.

| Reaction Type | Conditions | Key Intermediate | Primary Driving Force | Expected Products |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H₂SO₄, HCl) | Protonated alcohol, carbocation-like species | Ring strain release, formation of a stable leaving group (H₂O) | Acyclic amino diols or related functionalized butanes |

| Thermal Decomposition | High Temperature (Gas Phase) | 1,4-Biradical | Ring strain release | Fragmented products (e.g., substituted ethylenes, imines, aldehydes) |

Ring Expansion Methodologies

The strain energy of the cyclobutane ring can also be harnessed to drive ring expansion reactions, providing synthetic routes to larger and often more complex cyclic structures. These methodologies are particularly valuable in organic synthesis for constructing five- and six-membered rings.

Oxidative Ring Expansion to Oxygenated Carbazoles:

A notable application of cyclobutanol ring expansion is in the synthesis of oxygenated carbazoles. Research has demonstrated a facile and transition-metal-free ring expansion of cyclobutanol moieties fused to heteroaromatic systems. One key method involves mediation by N-bromosuccinimide (NBS). In this reaction, the cyclobutanol is oxidized, which triggers a rearrangement and expansion of the four-membered ring. This strategy has been successfully employed to convert indolyl-substituted cyclobutanols into 4-tetralones. These tetralones are crucial intermediates that can be further elaborated to form the tricyclic core of carbazole (B46965) natural products like glycoborine and carbazomycin A.

The mechanism involves the formation of a brominated intermediate, which facilitates the cleavage of a C-C bond in the cyclobutane ring and subsequent expansion to form a more stable six-membered ring. The regioselectivity of this expansion is a key feature, providing a reliable method for constructing complex molecular architectures.

| Methodology | Key Reagents | Intermediate Ring System | Final Product Class | Reference Application |

|---|---|---|---|---|

| NBS-Mediated Oxidative Expansion | N-Bromosuccinimide (NBS), Acetonitrile | 4-Tetralone | Oxygenated Carbazoles | Total synthesis of Glycoborine |

| Cobalt-Catalyzed Oxidative Expansion | Co(acac)₂, O₂ | 1,2-Dioxanol | Functionalized 1,2-Dioxanes | Synthesis of endoperoxides |

Comparative Reactivity Studies with Analogous Cyclic and Acyclic Systems

To fully appreciate the unique chemical behavior of 2-aminocyclobutan-1-ol, it is instructive to compare its reactivity with that of analogous structures that differ in ring size or lack a cyclic framework altogether.

Comparison with Analogous Cyclic Systems:

The reactivity of cycloalkanols is inversely proportional to the ring size, primarily due to differences in ring strain.

vs. 2-Aminocyclopentanol (B113218): The cyclopentane (B165970) ring possesses significantly less strain (approx. 6 kcal/mol) than the cyclobutane ring. Consequently, 2-aminocyclopentanol does not readily undergo ring-opening or ring-expansion reactions under the same conditions as its four-membered ring counterpart. nih.gov Its chemistry is largely dominated by the independent reactions of its amino and hydroxyl functional groups, similar to acyclic systems.

vs. 2-Aminocyclopropanol: Cyclopropanol systems are even more strained than cyclobutanols and are highly prone to ring-opening. However, the three-membered ring system often leads to different reaction pathways and products upon cleavage.

Comparison with Acyclic Systems:

An acyclic analogue, such as 4-aminobutan-2-ol, serves as a baseline for the reactivity of the amino and hydroxyl groups in the absence of ring strain. This molecule does not undergo ring-opening or ring-expansion reactions. Its chemical transformations are limited to standard functional group interconversions, such as oxidation of the alcohol, acylation of the amine, or substitution reactions.

This comparison highlights that the cyclobutane ring in 2-aminocyclobutan-1-ol is not merely a scaffold but an active participant in its chemical reactivity, enabling transformations that are inaccessible to less strained cyclic or acyclic analogues. The relief of ring strain is the critical thermodynamic driving force behind its propensity for ring-opening and ring-expansion reactions.

| Compound | Ring Strain (approx.) | Propensity for Ring-Opening | Propensity for Ring-Expansion | Dominant Reactivity |

|---|---|---|---|---|

| 2-Aminocyclobutan-1-ol | ~26 kcal/mol | High | High | Ring-opening and expansion driven by strain relief |

| 2-Aminocyclopentan-1-ol | ~6 kcal/mol | Low | Low | Standard functional group chemistry (amine/alcohol) |

| 4-Aminobutan-2-ol (Acyclic) | N/A | N/A | N/A | Standard functional group chemistry (amine/alcohol) |

Applications As a Building Block in Complex Organic Synthesis

Precursor for Bioactive Compounds and Pharmaceutical Intermediates

The rigid cyclobutane (B1203170) scaffold of 2-aminocyclobutan-1-ol (B1315458) is of significant interest in medicinal chemistry as it can mimic the bioactive conformations of flexible molecules when binding to biological targets. This conformational restriction can lead to improved potency, selectivity, and metabolic stability in drug candidates. nih.gov The compound and its derivatives are key intermediates in the synthesis of a variety of bioactive molecules.

Researchers have explored derivatives of aminocyclobutanol as potential selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are prominent targets in cancer therapy. The synthesis of chiral amino alcohols is a critical step in the development of many pharmaceutical ingredients. nih.govnih.govnih.gov For instance, protected 2-aminocyclobutanone derivatives, accessible from cyclobutene (B1205218) precursors, are valuable intermediates for creating peptidomimetic compounds. luc.edu The ability to generate single enantiomers of drug intermediates is of paramount importance in the pharmaceutical industry, and chiral building blocks like 2-aminocyclobutan-1-ol are central to this endeavor. nih.gov

Role in Asymmetric Synthesis and Chiral Induction

Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric synthesis, frequently employed as ligands for metal catalysts or as organocatalysts themselves. nih.govresearchgate.net The fixed spatial relationship between the amino and hydroxyl groups in 2-aminocyclobutan-1-ol makes it an excellent candidate for inducing chirality in chemical reactions.

Chiral amines and amino alcohols are foundational components in the design of catalysts for asymmetric transformations. nih.gov The nitrogen and oxygen atoms of 2-aminocyclobutan-1-ol can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. For example, chiral N,N'-dioxides, which can be synthesized from amino acids, have emerged as a powerful class of ligands and organocatalysts. nih.gov These C2-symmetric structures are effective in a range of reactions, including the asymmetric addition of trimethylsilylcyanide to aldehydes and ketones. nih.gov The principles used to design these catalysts are applicable to scaffolds derived from 2-aminocyclobutan-1-ol, offering a pathway to new catalytic systems. Similarly, chiral aminophosphonates derived from amino alcohols can serve as effective ligands in metal-catalyzed processes like the oxidative coupling of 2-naphthols. researchgate.net

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemistry of a reaction, after which it is removed. sigmaaldrich.comwikipedia.org Conformationally constrained cyclic amino alcohols are of particular interest for this purpose. nih.gov While direct studies on 2-aminocyclobutan-1-ol as an auxiliary are specific, extensive research on the closely related (1S,2R)-2-aminocyclopentan-1-ol demonstrates the immense potential of this class of compounds. nih.gov

This cyclopentanol-derived auxiliary, when converted to an oxazolidinone, directs asymmetric alkylations and aldol (B89426) reactions with outstanding diastereoselectivity. nih.govresearchgate.net This high level of stereocontrol is attributed to the rigid, fused-ring structure that effectively shields one face of the enolate from the electrophile. nih.gov The auxiliary can then be cleaved and recovered in good yield. nih.gov Given the similar structural features, 2-aminocyclobutan-1-ol is expected to perform comparably, offering a four-membered ring alternative for fine-tuning stereochemical outcomes.

Table 1: Asymmetric Aldol Reactions Using a (1S,2R)-2-Aminocyclopentan-1-ol Derived Chiral Auxiliary This table showcases the effectiveness of a conformationally constrained amino alcohol auxiliary, analogous to 2-aminocyclobutan-1-ol, in directing stereoselective aldol reactions. nih.gov

| Aldehyde Reactant | Isolated Yield (%) | Diastereomeric Excess (% de) |

| Isobutyraldehyde | 80 | >99 |

| Benzaldehyde | 75 | >99 |

| Isovaleraldehyde | 72 | >99 |

| Propionaldehyde | 70 | >99 |

Construction of Conformationally Constrained Peptide Analogs and Isosteres

Incorporating rigid structural elements into peptides is a powerful strategy in drug design to create peptidomimetics with enhanced stability, receptor affinity, and bioavailability. nih.govnih.gov The cyclobutane ring of 2-aminocyclobutan-1-ol is an ideal scaffold for this purpose.

By synthesizing amino acids that contain a cyclobutane ring, such as cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA), novel peptide building blocks can be created. nih.gov These non-proteinogenic amino acids can be coupled with standard amino acids to produce dipeptides and larger peptide analogs. nih.gov The constrained nature of the cyclobutane ring limits the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive shape. doi.org This approach is a key tactic in the design of peptidomimetics and other complex, biologically active compounds. nih.gov

Synthesis of Diversified Cyclobutane Derivatives for Chemical Libraries

The cyclobutane motif is increasingly recognized for its favorable properties in drug discovery. nih.gov It offers a three-dimensional structure that is underutilized compared to more common rings like cyclopentane (B165970) and cyclohexane (B81311). nih.gov 2-Aminocyclobutan-1-ol provides a versatile starting point for generating chemical libraries of diverse cyclobutane derivatives for screening against various biological targets. The functional groups allow for a wide range of chemical modifications, enabling the systematic exploration of the chemical space around this unique scaffold.

The 1,3-disubstitution pattern on a cyclobutane ring is particularly valuable in medicinal chemistry. nih.govresearchgate.net Replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can limit the number of possible conformations, potentially increasing binding affinity to a target protein. nih.gov This strategy has been successfully employed in the development of several drug candidates. For example, the JAK1 inhibitor PF-04965842 utilizes a cis-1,3-cyclobutane diamine linker, which was found to provide low nanomolar potency and excellent selectivity. nih.gov

In another application, researchers designed novel analogs of the anti-tumor agent Combretastatin A4 by replacing its flexible cis-stilbene (B147466) unit with a rigid 1,3-disubstituted cyclobutane moiety. nih.gov This modification was intended to prevent the unwanted in vivo isomerization of the double bond. The resulting cyclobutane derivatives were evaluated for their cytotoxic properties against cancer cell lines. nih.gov

Table 2: Cytotoxicity of 1,3-Disubstituted Cyclobutane Analogs of Combretastatin A4 nih.gov

| Compound | Cell Line | IC₅₀ (µM) |

| cis-cyclobutane analog | HepG2 (hepatocarcinoma) | 1.8 ± 0.2 |

| cis-cyclobutane analog | SK-N-DZ (neuroblastoma) | 2.1 ± 0.2 |

| trans-cyclobutane analog | HepG2 (hepatocarcinoma) | 5.3 ± 0.5 |

| trans-cyclobutane analog | SK-N-DZ (neuroblastoma) | 3.0 ± 0.3 |

The Ascending Role of 2-Aminocyclobutan-1-ol Hydrochloride in Advanced Organic Synthesis and Drug Discovery

The chemical compound this compound is emerging as a significant building block in the nuanced field of complex organic synthesis and is gaining recognition for its contribution to the development of fragment-based drug discovery libraries. Its rigid, three-dimensional structure offers a unique scaffold that is increasingly sought after by medicinal chemists aiming to explore novel chemical spaces.

The inherent structural features of this compound, including its strained four-membered ring and stereochemically defined amino and hydroxyl groups, make it a valuable synthon for creating complex molecular architectures. The cyclobutane motif is increasingly utilized in medicinal chemistry to impart conformational rigidity, enhance metabolic stability, and provide specific vectors for pharmacophore presentation.

While detailed, peer-reviewed studies focusing exclusively on the hydrochloride salt are still emerging, the broader class of aminocyclobutanol derivatives is recognized for its utility. For instance, the (1S,2S) stereoisomer of this compound is noted for its potential in the synthesis of bioactive compounds, particularly in the development of selective inhibitors for cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. Furthermore, its structural characteristics suggest applicability in neuropharmacology, where precise molecular shapes are crucial for interacting with neurotransmitter systems.

Contribution to Fragment-Based Drug Discovery Libraries

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern drug development, relying on the screening of small, low-molecular-weight compounds (fragments) to identify starting points for lead optimization. The emphasis is on the quality of binding and the potential for synthetic elaboration.

The inclusion of three-dimensional (3D) scaffolds in fragment libraries is a key strategy to move beyond the predominantly flat, aromatic structures that have historically dominated screening collections. The non-planar, sp³-rich nature of the cyclobutane ring in this compound makes it an attractive candidate for such libraries. These 3D fragments can explore protein binding pockets more effectively, potentially leading to improved solubility, selectivity, and novel intellectual property.

Detailed Research Findings

Research into the design and synthesis of 3D cyclobutane fragment libraries has highlighted the value of this scaffold. nih.govnih.gov Studies focus on creating collections of cyclobutane derivatives with diverse functional groups and stereochemistries to maximize the exploration of chemical space. nih.govnih.gov A key intermediate in the synthesis of such libraries is often a functionalized cyclobutanone (B123998), which can be elaborated into various derivatives, including aminocyclobutanols. nih.govvu.nl

The design of these libraries is often guided by computational methods, such as Principal Component Analysis (PCA), and adherence to the "Rule of Three" (RO3), which defines the physicochemical properties of ideal fragments. nih.gov The goal is to produce fragments with high 3D character, chemical diversity, and accessible vectors for future chemical modification. nih.gov

While specific screening data for this compound within a publicly disclosed FBDD library is not yet widely available, the foundational research on cyclobutane-based libraries strongly supports its potential as a valuable component. The amino and hydroxyl groups on the cyclobutane ring of this compound serve as ideal handles for fragment evolution, allowing chemists to "grow" the fragment into a more potent lead compound by linking it to other fragments or adding new functional groups.

Below is a data table summarizing the key physicochemical properties of a representative cyclobutane fragment, illustrating its suitability for FBDD.

| Property | Value | FBDD Guideline ("Rule of Three") |

| Molecular Weight | < 300 g/mol | ≤ 300 |

| LogP | < 3 | ≤ 3 |

| Hydrogen Bond Donors | ≤ 3 | ≤ 3 |

| Hydrogen Bond Acceptors | ≤ 3 | ≤ 3 |

| Rotatable Bonds | < 3 | ≤ 3 |

| Fraction sp³ | > 0.35 | Higher is generally preferred for 3D shape |

This table presents idealized data for a generic cyclobutane fragment based on FBDD principles; specific values for this compound would be calculated based on its precise structure.

Mechanistic and Theoretical Investigations of 2 Aminocyclobutan 1 Ol Hydrochloride and Its Derivatives

Elucidation of Reaction Mechanisms in Synthetic Pathways

Understanding the precise sequence of bond-forming and bond-breaking events is fundamental to optimizing synthetic routes and controlling product outcomes. For cyclobutane (B1203170) derivatives, this involves identifying key intermediates and transition states that govern the reaction pathway.

Spectroscopic and Spectrometric Characterization of Intermediates and Transition States

Direct observation of short-lived intermediates and transition states in a reaction pathway is challenging but crucial for mechanistic elucidation. A variety of spectroscopic and spectrometric techniques are employed to identify and characterize these transient species.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the structure of stable molecules and can also be used to detect and characterize reaction intermediates that are sufficiently long-lived. researchgate.net For example, in situ NMR monitoring can track the disappearance of reactants and the appearance of products, sometimes revealing the signals of intermediate compounds.

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify functional groups within a molecule. uokerbala.edu.iq In reaction monitoring, the appearance or disappearance of specific vibrational bands (e.g., C=O, N-H, O-H) can signal the formation of an intermediate or the progression of the reaction.

UV-Visible Spectroscopy : This technique is particularly useful for reactions involving chromophores. The formation of a colored intermediate, for instance, can be monitored by the appearance of new absorption bands in the visible spectrum, allowing for its characterization and kinetic analysis. mdpi.com

Mass Spectrometry (MS) : High-resolution mass spectrometry can identify the mass-to-charge ratio of intermediates, providing direct evidence of their elemental composition. uokerbala.edu.iq Techniques like Electrospray Ionization (ESI-MS) can be coupled with reaction systems to sample and detect transient species.

Electron Paramagnetic Resonance (EPR) Spectroscopy : For reactions proceeding through radical intermediates, EPR is an indispensable tool. It detects unpaired electrons, providing information about the electronic structure of radical species involved in the reaction mechanism.

Computational chemistry often complements these experimental techniques. Quantum chemical calculations can predict the spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) of proposed intermediates, which can then be compared with experimental data for validation. nih.gov For instance, the calculated spectroscopic parameters for species like 3-aminoisoxazole (B106053) have shown excellent agreement with experimental findings, aiding in the precise characterization of the molecule.

| Technique | Information Obtained | Application in Mechanistic Studies |

|---|---|---|

| NMR (¹H, ¹³C) | Molecular structure, connectivity | Characterization of stable intermediates and products |

| FT-IR | Functional groups | Monitoring changes in functional groups during a reaction |

| UV-Vis | Electronic transitions, chromophores | Detection of colored intermediates and kinetic analysis |

| Mass Spectrometry | Molecular weight and formula | Identification of transient species and reaction products |

| EPR | Unpaired electrons in radical species | Detection and characterization of radical intermediates |

Kinetic Studies and Determination of Rate-Limiting Steps

Monitoring Reactant/Product Concentration : Using techniques like chromatography (GC, HPLC) or spectroscopy (NMR, UV-Vis) to measure concentration changes over time.

Determining Reaction Order : Systematically varying the concentration of each reactant to see how it affects the initial reaction rate, thereby determining the order of the reaction with respect to each component.

Calculating the Rate Constant : Determining the proportionality constant (k) in the rate law.

Studying Temperature Dependence : Performing the reaction at different temperatures to calculate the activation energy (Ea) using the Arrhenius equation, which provides information about the energy barrier of the rate-limiting step.

Computational Chemistry Approaches

Computational chemistry serves as a "virtual laboratory" to model molecular behavior and reaction pathways, often providing insights that are difficult or impossible to obtain through experiment alone.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanics (QM) provides the theoretical foundation for understanding the electronic structure of molecules, which in turn dictates their stability, properties, and reactivity. researchgate.netepfl.ch Methods like Density Functional Theory (DFT) have become routine tools for chemists to study complex molecular systems. researchgate.net

For aminocyclobutanol derivatives, QM calculations can predict a range of properties:

Molecular Geometries : Optimization of the 3D structure to find the most stable arrangement of atoms.

Electronic Properties : Calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting how a molecule will react. researchgate.net

Charge Distribution : Determining the partial charges on each atom, which helps identify nucleophilic and electrophilic sites within the molecule.

Reaction Pathways : Mapping the potential energy surface of a reaction to locate transition states and calculate activation barriers, providing a theoretical prediction of reaction rates and mechanisms. arxiv.org

Spectroscopic Properties : Predicting NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra to aid in the interpretation of experimental data. nih.gov

DFT studies have been successfully used to analyze the reactivity of various organic molecules, providing a theoretical basis for understanding descriptors like ionization potential, electron affinity, and chemical hardness. longdom.orgnih.gov

| QM Method | Description | Common Application |

|---|---|---|

| Semi-Empirical | Uses parameters from experimental data to simplify calculations. | Large molecules, initial screening. |

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction. | Baseline for more advanced calculations. |

| Density Functional Theory (DFT) | Calculates the electronic structure based on the electron density rather than the wavefunction. | Geometries, energies, reactivity prediction (most common). researchgate.net |

| Coupled Cluster (CC) | A highly accurate method that includes electron correlation effects. | High-accuracy benchmark calculations on smaller systems. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD provides a dynamic picture of molecular behavior.

Applications of MD simulations for compounds like 2-aminocyclobutan-1-ol (B1315458) hydrochloride include:

Conformational Analysis : The cyclobutane ring is not planar and can exist in different puckered conformations. MD simulations can explore the potential energy landscape to identify the most stable conformers and the energy barriers between them. nih.gov

Solvation Effects : MD can explicitly model the interactions between a solute molecule and the surrounding solvent molecules, providing insight into solubility and how the solvent influences conformation and reactivity.

Intermolecular Interactions : Simulations can model how molecules interact with each other or with larger biological targets like proteins. This is crucial for understanding binding affinities and mechanisms of action in a biological context. nih.gov

Thermodynamic Properties : By averaging properties over the course of a simulation, MD can be used to calculate thermodynamic quantities such as free energy differences between different states or conformations. mdpi.com

MD simulations have become an indispensable tool for studying biomolecular structure and dynamics at an atomic level of detail, opening new avenues in areas like drug discovery. youtube.com

Theoretical Understanding of Stereochemical Outcomes

Many synthetic routes to aminocyclobutanol derivatives can produce multiple stereoisomers. Controlling the stereochemical outcome is often the primary challenge in their synthesis. Theoretical calculations are instrumental in understanding and predicting the origins of stereoselectivity. researchgate.netuou.ac.in

For example, in the photocyclization of α-amido alkylaryl ketones to form 2-aminocyclobutanols, a three-step mechanism is proposed to rationalize the high diastereoselectivity observed. nih.gov This mechanism involves:

Diastereoselective Hydrogen Abstraction : The initial photochemical step preferentially forms one diastereomer of the intermediate.

Conformational Equilibration of the Biradical : The resulting 1,4-biradical intermediate can adopt several conformations. Computational modeling of these conformers shows that factors like intramolecular hydrogen bonding can stabilize specific arrangements.

Diastereoselective Biradical Combination : The final ring-closure step is also selective, influenced by factors such as spin-orbit coupling, which favors certain geometries for intersystem crossing and subsequent bond formation. nih.gov

By calculating the energies of the different transition states and intermediates leading to each possible stereoisomer, computational models can predict the major product. nih.gov These calculations often reveal that subtle steric and electronic effects, such as the steric hindrance from bulky substituents or stabilizing hydrogen bonds, are responsible for directing the reaction along a specific stereochemical path. nih.gov

Target Oriented Research of 2 Aminocyclobutan 1 Ol Hydrochloride Derivatives

Exploration of Molecular Interactions with Specific Biological Targets (e.g., receptors, enzymes)

The therapeutic potential of 2-Aminocyclobutan-1-ol (B1315458) hydrochloride derivatives is rooted in their ability to interact with specific biological macromolecules. The mechanism of action for these compounds involves binding to targets such as enzymes or receptors, thereby modulating their biological activity. evitachem.com The core structure, a cyclobutane (B1203170) ring, is a constrained system that can mimic the bioactive conformations of natural ligands, positioning the essential amino and hydroxyl groups in a stereochemically defined orientation for optimal target engagement.

The amino and hydroxyl groups are pivotal to molecular interactions, as they can participate in hydrogen bonding, ionic interactions, and other non-covalent forces within the binding pockets of proteins. evitachem.com These interactions are fundamental to the compound's ability to function as a ligand and influence various biochemical pathways. evitachem.com Research focuses on elucidating these interactions to understand how structural modifications to the 2-Aminocyclobutan-1-ol scaffold can lead to enhanced affinity and selectivity for specific biological targets, a critical step in the development of novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect. collaborativedrug.comdrugdesign.org By systematically modifying the molecular structure of a lead compound, researchers can identify which parts of the molecule, known as pharmacophores, are crucial for its biological activity. azolifesciences.com SAR studies are instrumental in optimizing compounds to enhance potency, improve selectivity, and refine pharmacokinetic properties. azolifesciences.com

For derivatives of 2-Aminocyclobutan-1-ol, SAR studies involve synthesizing a library of analogues with variations in stereochemistry, the nature of substituents on the cyclobutane ring, and modifications to the amine and alcohol functionalities. These analogues are then tested in biological assays to determine how these structural changes affect their activity against a specific target. The resulting data helps build a comprehensive understanding of the structural requirements for a desired biological outcome. collaborativedrug.comazolifesciences.com

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9/cyclin T1 inhibition)

A significant area of investigation for novel therapeutic agents is the inhibition of Cyclin-Dependent Kinases (CDKs), a family of protein kinases that are crucial for regulating the cell cycle and gene transcription. nih.govbiorxiv.org Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. nih.gov

CDK9, in particular, has emerged as a key target. It partners with Cyclin T1 to form the Positive Transcription Elongation Factor b (P-TEFb) complex. nih.govg1therapeutics.com This complex plays a critical role in stimulating transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II. nih.govnih.gov This action is vital for the expression of short-lived proteins, including anti-apoptotic proteins (e.g., MCL-1) and oncoproteins (e.g., MYC), which are essential for the survival and proliferation of cancer cells. nih.govg1therapeutics.com

Inhibition of CDK9 is a promising therapeutic strategy because it can selectively induce apoptosis in cancer cells, which are often highly dependent on the continuous transcription of these survival proteins. nih.govg1therapeutics.com Research into 2-Aminocyclobutan-1-ol derivatives explores their potential as scaffolds for the design of potent and selective CDK9 inhibitors. The goal is to develop compounds that can effectively block the ATP-binding site of CDK9, leading to the downregulation of key survival proteins and subsequent tumor cell death. nih.govg1therapeutics.com

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| CDK9i-1 | CDK9/Cyclin T | 1 | g1therapeutics.com |

| CDK9i-2 | CDK9/Cyclin T | 5 | g1therapeutics.com |

| Flavopiridol | Pan-CDK (including CDK9) | - | nih.govmdpi.com |

| Compound 5b | CDK9 | 59 | mdpi.com |

| Compound 5d | CDK9 | 73 | mdpi.com |

Modulation of Neurotransmitter Systems and Related Biological Pathways

Neurotransmitter systems are responsible for chemical signaling between neurons in the brain and are fundamental to all aspects of central nervous system function. nih.gov These systems involve the release of neurotransmitters, such as glutamate (B1630785) (the main excitatory neurotransmitter), which then bind to specific receptors on target cells to elicit a response. nih.gov

The structural features of 2-Aminocyclobutan-1-ol, specifically the amino alcohol motif, are present in many compounds that exhibit activity in the central nervous system. This suggests a potential for its derivatives to interact with components of neurotransmitter systems, such as receptors and transporters. For instance, they could act as agonists or antagonists at glutamate receptors or modulate neurotransmitter reuptake processes. While this remains an area for further exploration, the inherent structure of these derivatives makes them interesting candidates for investigation in the context of neurological disorders where neurotransmitter systems are dysregulated. nih.gov

Investigation of Antitumor Properties and Underlying Mechanisms (e.g., apoptosis, cell cycle arrest)

The development of antitumor agents from 2-Aminocyclobutan-1-ol hydrochloride derivatives is closely linked to their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.com These two processes are critical mechanisms for controlling cell proliferation and eliminating damaged or malignant cells. nih.gov

Apoptosis, or programmed cell death, is a highly regulated process that is often evaded by cancer cells. nih.govmdpi.com One of the primary mechanisms by which CDK9 inhibition exerts its antitumor effect is by triggering apoptosis. By blocking the transcription of key anti-apoptotic proteins like MCL-1, CDK9 inhibitors disrupt the delicate balance of survival signals within the cancer cell, leading to the activation of the apoptotic cascade. nih.govg1therapeutics.com

Cell cycle arrest is another crucial mechanism for halting the uncontrolled proliferation of tumor cells. mdpi.com The cell cycle is tightly regulated by a series of checkpoints controlled by CDKs. By inhibiting CDKs, such as CDK9, derivative compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. g1therapeutics.comnih.gov For example, inhibition of CDK9 can lead to a G2 cell cycle arrest. g1therapeutics.com The investigation into these derivatives aims to optimize their structure to potently induce these mechanisms, offering a targeted approach to cancer therapy. mdpi.com

| Mechanism | Downstream Effect | Outcome | Reference |

|---|---|---|---|

| CDK9 Inhibition | Decreased phosphorylation of RNA Polymerase II | Inhibition of transcription elongation | g1therapeutics.com |

| Decreased levels of short-lived proteins (e.g., MYC, MCL-1) | Reduced pro-survival signaling | nih.govg1therapeutics.com | |

| Antitumor Properties | Induction of Apoptosis | Programmed cell death of cancer cells | g1therapeutics.comnih.gov |

| Induction of Cell Cycle Arrest (e.g., G2 phase) | Inhibition of cancer cell proliferation | g1therapeutics.commdpi.com |

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Aminocyclobutanols

The synthesis of aminocyclobutanols is evolving beyond traditional multi-step methods towards more efficient, stereoselective, and environmentally benign approaches. A key focus is the adoption of green chemistry principles to reduce waste, energy consumption, and the use of hazardous reagents.

One promising direction is the use of photochemical reactions. For instance, the Norrish/Yang photocyclization of α-amido alkylaryl ketones has been demonstrated as a viable method for the stereoselective synthesis of 2-aminocyclobutanols. acs.org This reaction proceeds through a 1,4-triplet biradical intermediate, and the diastereoselectivity of the cyclobutanol (B46151) formation can be controlled by factors such as hydrogen bonding and spin-orbit coupling. acs.org

Furthermore, the broader field of amino alcohol synthesis is seeing a surge in visible-light photoredox catalysis. rsc.org These methods allow for radical coupling reactions to be performed under mild conditions, often using water as a solvent, which significantly enhances the sustainability of the process. rsc.org Adapting such protocols for the synthesis of aminocyclobutanols from readily available starting materials represents a significant future research avenue.

| Methodology | Key Features | Advantages | Reference |

| Norrish/Yang Photocyclization | Utilizes photochemical energy to induce cyclization of α-amido ketones. | High stereoselectivity; provides access to complex cyclobutane (B1203170) structures. | acs.org |

| Visible-light Photocatalysis | Employs a photocatalyst and visible light to generate radical intermediates for C-C bond formation. | Mild reaction conditions; potential for use in aqueous media ("green" synthesis). rsc.org | rsc.org |

These innovative synthetic strategies are crucial for making aminocyclobutanols and their derivatives more accessible for research and industrial applications, paving the way for their broader use in various fields.

Advanced Applications in the Synthesis of Highly Complex Molecular Architectures

The rigid cyclobutane core of 2-aminocyclobutan-1-ol (B1315458) makes it an attractive scaffold for constructing highly complex and sterically constrained molecules. This is particularly relevant in medicinal chemistry and natural product synthesis, where precise control over three-dimensional structure is paramount.

The aminocyclitol moiety, to which aminocyclobutanols belong, is a key component in a variety of biologically active compounds, including carbocyclic nucleoside analogues with antiviral properties. nih.govresearchgate.net The metabolic stability of the carbocyclic ring compared to the natural ribose sugar makes these compounds attractive drug candidates. The development of modern stereoselective synthetic methodologies has enabled the creation of a wide range of aminocyclitol analogues to explore structure-activity relationships. nih.gov

Moreover, the cyclobutane unit is a fundamental structural element in a wide array of natural products, including many alkaloids isolated from bacteria, fungi, plants, and marine invertebrates. openmedicinalchemistryjournal.com These natural products exhibit a broad spectrum of biological activities, including antimicrobial, antibacterial, and antitumor effects. openmedicinalchemistryjournal.com The use of chiral aminocyclobutanol building blocks like 2-aminocyclobutan-1-ol provides a strategic advantage in the total synthesis of these complex natural products and their analogues.

Design and Synthesis of Next-Generation Chiral Catalysts and Auxiliaries

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is fundamental to the pharmaceutical industry. Chiral 1,2-amino alcohols are recognized as privileged structures for this purpose, serving as precursors for highly effective chiral ligands, catalysts, and auxiliaries. researchgate.netnih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is set, the auxiliary can be removed and often recycled. Given its well-defined stereochemistry, 2-aminocyclobutan-1-ol is an ideal candidate for development into a novel chiral auxiliary. Its rigid framework can impart a high degree of facial selectivity in reactions such as alkylations, aldol (B89426) reactions, and Michael additions.

Furthermore, the 1,2-amino alcohol motif is central to the design of ligands for asymmetric catalysis. researchgate.net For example, chiral iridium catalysts bearing spiro P,N,N-ligands have shown exceptional activity and enantioselectivity in the asymmetric hydrogenation of ketones to produce chiral alcohols. researchgate.net Synthesizing new ligands derived from 2-aminocyclobutan-1-ol could lead to the development of next-generation catalysts with enhanced performance and broader substrate scope for key chemical transformations.

| Application Area | Role of 2-Aminocyclobutan-1-ol Moiety | Potential Advantages | Reference |

| Chiral Auxiliaries | Temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org | Rigid cyclobutane ring can enforce a specific conformation, leading to high diastereoselectivity. | wikipedia.org |

| Chiral Ligands/Catalysts | Forms a complex with a metal center to create a chiral environment for catalysis. researchgate.net | The defined stereochemistry and rigidity can lead to high enantioselectivity in reactions like asymmetric hydrogenation. | researchgate.net |

Expanding the Chemical Space of 2-Aminocyclobutan-1-ol Derivatives for Undiscovered Biological Activities

The exploration of novel derivatives of 2-aminocyclobutan-1-ol is a promising strategy for the discovery of new therapeutic agents. The aminocyclitol and cyclobutane motifs are present in numerous compounds with significant biological activities. nih.govopenmedicinalchemistryjournal.com By systematically modifying the core structure of 2-aminocyclobutan-1-ol, researchers can generate libraries of new compounds for biological screening.

Cyclobutane-containing alkaloids have demonstrated a range of pharmacological effects, including antimicrobial and antitumor activities. openmedicinalchemistryjournal.com Similarly, aminocyclitols have been developed as potent glycosidase inhibitors and antibiotics. nih.govresearchgate.net The structural analogue, 2-amino-1-butanol, has been incorporated into compounds with significant activity against Mycobacterium tuberculosis, where the specific stereochemistry was found to be crucial for its biological function. nih.gov

This precedent suggests that derivatives of 2-aminocyclobutan-1-ol could exhibit a wide array of biological activities. Future research will likely focus on:

N-Acylation and N-Alkylation: Introducing various substituents on the amino group to modulate lipophilicity and target interactions.

O-Alkylation and Esterification: Modifying the hydroxyl group to create prodrugs or alter pharmacokinetic properties.

Ring Modification: Although more synthetically challenging, modifications to the cyclobutane ring itself could yield entirely new classes of compounds.

The systematic synthesis and screening of these new derivatives will expand the known chemical space of this compound family, potentially leading to the identification of novel leads for drug discovery programs in areas such as oncology, infectious diseases, and metabolic disorders. mdpi.com

Q & A

Q. Table 1: Synthetic Route Efficiency

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Reductive Amination | 65–75 | ≥98 | Over-reduction of intermediates |

| Ring-Opening | 50–60 | 95–97 | Competing side reactions |

Q. Table 2: Reactivity Comparison with Analogues

| Compound | Ring Size | Reaction Rate (SN2) |

|---|---|---|

| 2-Aminocyclobutan-1-ol | 4-membered | 1.0 (reference) |

| 2-Aminocyclopentan-1-ol | 5-membered | 0.3 |

| 2-Aminocyclohexan-1-ol | 6-membered | 0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.